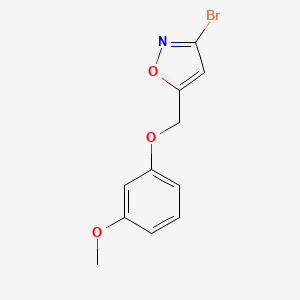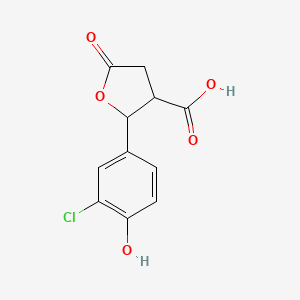
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a propionamide group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The propionamide group can be introduced through an amidation reaction, and the dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the propionamide group could play crucial roles in binding to these targets, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(2,4-Dimethylphenyl)acetic acid: Shares the dimethylphenyl group but lacks the thiazole and propionamide groups.
Thiazole-5-acetic acid: Contains the thiazole ring and acetic acid group but lacks the dimethylphenyl and propionamide groups.
Propionamide derivatives: Compounds with similar propionamide groups but different aromatic or heterocyclic substituents.
Uniqueness
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-[4-(2,4-dimethylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |
InChIキー |
UNGBPUBBPIXWBQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=C(C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)







![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)

